(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound featuring a naphtho[2,1-d]thiazole core fused with a benzamide sulfonamide moiety. The naphthothiazole system comprises a bicyclic aromatic framework, distinguishing it from simpler benzothiazole derivatives. The ethyl group at position 3 of the thiazole ring and the (E)-configuration of the imine bond are critical structural features. The 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent introduces a sulfonamide group with a five-membered pyrrolidine ring, which may influence solubility, bioavailability, and target interactions.
Structural elucidation of this compound would typically involve UV-Vis spectroscopy, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, as outlined in standard references like Tables of Spectral Data for Structure Determination of Organic Compounds .
Properties
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-27-21-14-11-17-7-3-4-8-20(17)22(21)31-24(27)25-23(28)18-9-12-19(13-10-18)32(29,30)26-15-5-6-16-26/h3-4,7-14H,2,5-6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNBBQMXZUEVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of naphthothiazole derivatives, which are often explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is , with a molecular weight of 465.59 g/mol. The compound features a naphthothiazole core, which is known for its rigidity and planarity, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 3-ethylnaphtho[2,1-d]thiazol-2(3H)-one with appropriate sulfonamide derivatives under controlled conditions. The reaction often requires a base such as triethylamine and is performed in solvents like dichloromethane or toluene. Purification methods include recrystallization or column chromatography to achieve high purity levels.
Anticancer Activity
Recent studies have indicated that (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits significant anticancer properties. The mechanism of action appears to involve:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis.
- Targeting Signaling Pathways : It has been shown to interact with key signaling pathways that regulate cell survival and growth.
A study demonstrated that this compound effectively reduced the viability of various cancer cell lines in vitro, indicating its potential as a therapeutic agent against malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
In one case study, (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide was effective against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory responses by:
- Inhibiting Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as TNF-alpha and IL-6.
- Blocking Inflammatory Pathways : It interferes with NF-kB signaling pathways that are critical in the inflammatory response.
Data Summary
Case Studies
- Anticancer Study : A recent investigation assessed the effects of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptotic markers after treatment.
- Antimicrobial Efficacy : In a study focusing on resistant bacterial strains, the compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for new antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs ( and ), highlighting key structural variations and their implications.
Table 1: Structural Comparison
Key Differences and Implications:
Benzothiazole derivatives (–6) are smaller, which may improve solubility but reduce binding affinity in hydrophobic environments.
Thiazole Substituents: The ethoxy group in ’s compound introduces polarity, which could reduce membrane permeability compared to the target’s purely alkyl substituent.
Sulfonamide Group :
- Pyrrolidin-1-yl (5-membered ring) vs. azepan-1-yl (7-membered ring): The larger azepane group may confer conformational flexibility, altering interactions with sterically constrained binding pockets .
Isomerism :
- The (E)-configuration in the target compound vs. (Z)-isomers in analogs affects spatial arrangement. (E)-isomers may adopt geometries that better align with planar binding sites in enzymes .
Research Findings and Theoretical Implications
Spectroscopic Characterization :
- The target compound’s naphthothiazole core would exhibit distinct UV-Vis absorption maxima (~300–350 nm) due to extended conjugation, differing from benzothiazole analogs (~250–300 nm) .
- $ ^1H $-NMR signals for the ethyl group (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) would align with data from similar compounds .
Bioactivity Predictions :
- The naphthothiazole system’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets.
- Fluorinated analogs (e.g., ) are often prioritized in drug discovery for their improved pharmacokinetics .
Synthetic Challenges :
- Introducing the naphthothiazole core requires multi-step synthesis, including cyclization and fusion reactions, which are more complex than benzothiazole preparation .
Q & A
Q. What are the key steps in synthesizing (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the naphthothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Introduction of the pyrrolidine sulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) followed by nucleophilic substitution with pyrrolidine .
- Purification via column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and X-ray crystallography .
Q. How can reaction conditions be optimized to improve yield and selectivity?
Critical parameters include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfonation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization steps . Systematic DOE (Design of Experiments) approaches are recommended to balance competing factors .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and isomer purity (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and crystal packing effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on the sulfonyl-pyrrolidine group’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical residues for binding .
- QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends using datasets from analogs .
Q. What strategies resolve contradictions in spectral data during characterization?
- Variable-temperature NMR : Diagnose dynamic effects (e.g., rotamers) causing signal splitting .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to trace ambiguous peaks in complex spectra .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., naphthothiazole derivatives) in PubChem or crystallographic databases .
Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?
- Steric effects : The (E)-configuration positions the ethyl group away from the sulfonylbenzamide plane, reducing steric hindrance in enzyme active sites .
- Electronic effects : The pyrrolidine sulfonyl group enhances electron-withdrawing properties, stabilizing transition states in nucleophilic substitution reactions .
- Biological assays : Compare (E) and (Z) isomers in enzyme inhibition assays (e.g., IC₅₀ differences) to quantify stereochemical impact .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., sulfonation) .
- Real-time monitoring : Employ TLC or inline IR spectroscopy to track reaction progress .
- Batch consistency : Pre-purify intermediates (e.g., naphthothiazole precursors) to ≥95% purity before subsequent steps .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma at 37°C and monitor hydrolysis over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
